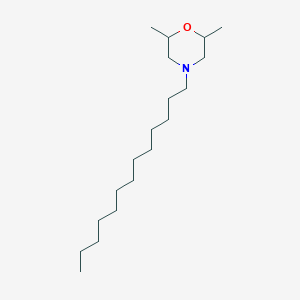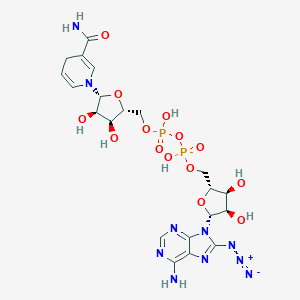
Nicotinamide 8-azidoadenine dinucleotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide 8-azidoadenine dinucleotide (NAAD) is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology due to its potential applications in scientific research. NAAD is a dinucleotide derivative of nicotinamide adenine dinucleotide (NAD), which is involved in various metabolic processes within the cell. The synthesis of NAAD involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring.
Mécanisme D'action
Nicotinamide 8-azidoadenine dinucleotide acts as a competitive inhibitor of DNA ligase by binding to the enzyme's active site. This compound competes with NAD for binding to the enzyme, thereby preventing the formation of the ligase-adenylate intermediate, which is essential for the ligation of DNA strands. The inhibition of DNA ligase by this compound results in the accumulation of DNA strand breaks, which can be used to study the role of the enzyme in DNA repair and replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DNA ligase, the induction of DNA damage, and the modulation of cellular metabolism. This compound has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways, including the p53 pathway. The induction of DNA damage by this compound has been used to study the role of DNA damage response pathways in cellular homeostasis and disease.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotinamide 8-azidoadenine dinucleotide has several advantages as a research tool, including its specificity for DNA ligase, its ability to induce DNA damage, and its potential for studying various biological processes. However, this compound has some limitations, including its instability in solution, its potential toxicity, and its limited availability.
Orientations Futures
Nicotinamide 8-azidoadenine dinucleotide has several potential future directions in scientific research, including the development of novel this compound analogs with improved stability and specificity for DNA ligase, the application of this compound in the study of DNA damage response pathways, and the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in conjunction with other research tools, such as CRISPR-Cas9, could provide new insights into the mechanisms of DNA repair and replication.
Méthodes De Synthèse
The synthesis of Nicotinamide 8-azidoadenine dinucleotide involves the modification of NAD by introducing an azide group at the 8-position of the adenine ring. This modification can be achieved through various chemical reactions, including the use of azide reagents and enzymes. One of the commonly used methods for the synthesis of this compound involves the use of azide-modified nicotinamide adenine dinucleotide (NAD-azide) and adenosine deaminase enzyme. The enzyme catalyzes the deamination of adenosine to inosine, resulting in the formation of this compound.
Applications De Recherche Scientifique
Nicotinamide 8-azidoadenine dinucleotide has been extensively used in scientific research as a tool for studying various biological processes, including DNA replication, transcription, and repair. This compound has been shown to be a potent inhibitor of DNA ligase, an enzyme that plays a critical role in DNA repair and replication. The inhibition of DNA ligase by this compound has been used to study the mechanism of action of the enzyme and its role in DNA repair and replication.
Propriétés
Numéro CAS |
134388-69-5 |
|---|---|
Formule moléculaire |
C21H28N10O14P2 |
Poids moléculaire |
706.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H28N10O14P2/c22-16-11-18(26-7-25-16)31(21(27-11)28-29-24)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1,3-4,7,9-10,12-15,19-20,32-35H,2,5-6H2,(H2,23,36)(H,37,38)(H,39,40)(H2,22,25,26)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |
Clé InChI |
TVIGBUPFTOPLFH-NAJQWHGHSA-N |
SMILES isomérique |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |
SMILES canonique |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)O)O)O)O |
Autres numéros CAS |
134388-69-5 |
Synonymes |
(A)-8-azido-NAD+ 8-azido-NAD 8-N3-NAD nicotinamide 8-azidoadenine dinucleotide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



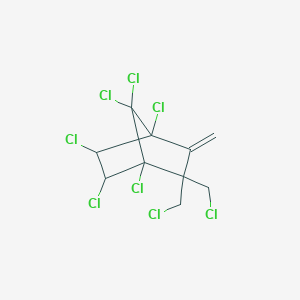
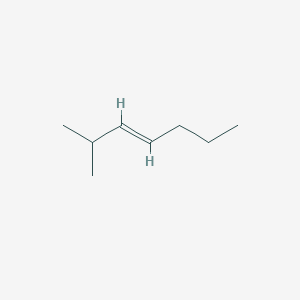
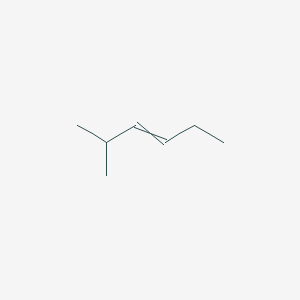
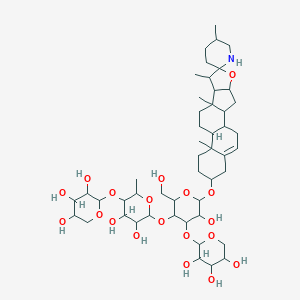
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
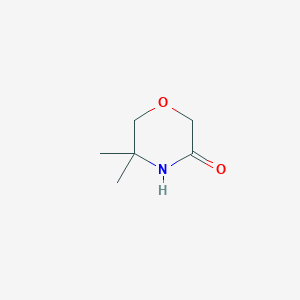
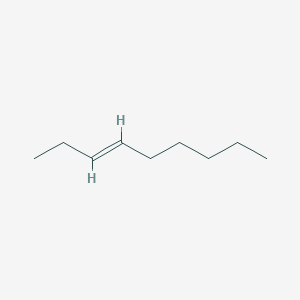
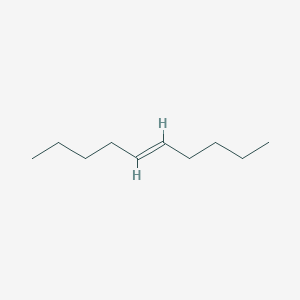
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

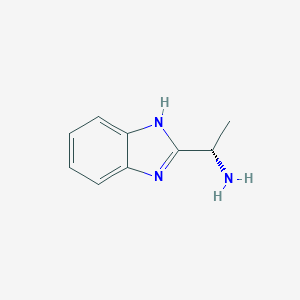

![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
